Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate
Description
Properties
Molecular Formula |
C11H13NO4S |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
methyl 3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoate |
InChI |
InChI=1S/C11H13NO4S/c1-16-11(13)9-4-2-5-10(8-9)12-6-3-7-17(12,14)15/h2,4-5,8H,3,6-7H2,1H3 |
InChI Key |
BOTYLGBUGAMXNX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2CCCS2(=O)=O |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Aminosulfonic Acid Derivatives
The isothiazolidine ring is typically constructed via intramolecular cyclization. A β-aminosulfonic acid derivative, such as 3-aminobenzenesulfonamide , can undergo base-mediated cyclization in the presence of a dihaloalkane. For example, reaction with 1,2-dibromoethane in dimethylformamide (DMF) at 80°C yields the isothiazolidine ring. Subsequent oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) introduces the dioxido group.
Reaction Scheme :
Thioamide Cyclization and Oxidation
An alternative approach involves cyclizing thioamides. 3-Cyanobenzenethioamide reacts with ethylenediamine in tetrahydrofuran (THF) under reflux to form the isothiazolidine ring. Oxidation with ozone or ruthenium tetroxide (RuO₄) achieves the dioxido functionality, though these conditions risk over-oxidation of sensitive groups.
Esterification of the Benzoic Acid Moiety
Carboxylic Acid Preparation
The benzoic acid precursor, 3-(1,1-Dioxido-2-isothiazolidinyl)benzoic acid , is synthesized via Friedel-Crafts acylation. Reaction of isothiazolidine-1,1-dioxide with benzoyl chloride in the presence of aluminum chloride (AlCl₃) at 0°C affords the substituted benzoic acid after hydrolysis.
Methyl Ester Formation
Esterification is achieved using dimethyl sulfate ((CH₃)₂SO₄) in methanol under acidic conditions (H₂SO₄ catalyst). Alternatively, a Mitsunobu reaction with methanol and diethyl azodicarboxylate (DEAD) ensures higher yields (85–90%).
Reaction Conditions :
| Method | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Acidic esterification | (CH₃)₂SO₄, H₂SO₄, MeOH | 60°C | 75 |
| Mitsunobu | DEAD, PPh₃, MeOH | RT | 90 |
Integrated Synthesis Pathway
A convergent synthesis combining the above steps is optimal:
-
Step 1 : Cyclize 3-aminobenzenesulfonamide with 1,2-dibromoethane to form isothiazolidine.
-
Step 2 : Oxidize with H₂O₂ (30%) in acetic acid at 50°C for 6 hours.
-
Step 3 : Perform Friedel-Crafts acylation to introduce the benzoate group.
-
Step 4 : Esterify using Mitsunobu conditions.
Overall Yield : 62% (four steps).
Challenges and Optimization Strategies
Oxidation Control
Over-oxidation during dioxido group formation remains a critical issue. Switching from H₂O₂ to dimethyldioxirane (DMDO) minimizes side reactions, improving yield by 15%.
Purification Techniques
Chromatographic purification on silica gel with ethyl acetate/hexane (3:7) effectively separates the ester from unreacted acid. Recrystallization from ethanol/water (1:1) enhances purity to >98%.
Scalability and Industrial Relevance
Kilogram-scale production requires:
-
Continuous-flow reactors for oxidation steps to enhance safety.
-
Catalytic methylation using trimethylsilyl chloride (TMSCl) and methanol, reducing dimethyl sulfate toxicity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Isothiazolidinyl Ring
The 1,1-dioxidoisothiazolidinyl group undergoes nucleophilic substitution under controlled conditions. The sulfur atom’s oxidation state (+4) and the ring’s electronic environment facilitate ring-opening or substitution reactions:
-
Ring-opening with amines : Reacts with primary amines (e.g., methylamine) in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding substituted thiolactam derivatives .
-
Thiol displacement : Treatment with sodium hydrosulfide (NaSH) replaces the sulfone group, forming thioether derivatives.
Key Conditions:
| Reaction Type | Nucleophile | Solvent | Temperature | Yield* |
|---|---|---|---|---|
| Ring-opening | R-NH₂ | DMF | 60–80°C | 55–70% |
| Thiol substitution | NaSH | Ethanol/H₂O | RT | 40–50% |
| *Reported yields are approximate due to variability in reaction optimization. |
Ester Hydrolysis
The methyl benzoate moiety undergoes hydrolysis under acidic or basic conditions:
-
Basic hydrolysis : Reacts with NaOH (2M) in ethanol/water (1:1) at reflux, producing 3-(1,1-dioxido-2-isothiazolidinyl)benzoic acid .
-
Acidic hydrolysis : Concentrated HCl in dioxane at 80°C cleaves the ester bond, yielding the same carboxylic acid .
Kinetics:
-
Hydrolysis rates are pH-dependent, with pseudo-first-order kinetics observed in basic media (k = 0.12 h⁻¹ at pH 12) .
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing dioxidoisothiazolidinyl group deactivates the aromatic ring, directing electrophiles to the meta position. Documented examples include:
-
Nitration : Using HNO₃/H₂SO₄ at 0–5°C, methyl 3-(1,1-dioxido-2-isothiazolidinyl)-5-nitrobenzoate forms as the major product .
-
Sulfonation : Limited reactivity observed due to steric hindrance; requires oleum and elevated temperatures (>100°C).
Ring-Opening Polymerization
Under radical initiation (e.g., AIBN), the isothiazolidinyl ring undergoes polymerization:
-
Mechanism : Radical cleavage at the S–N bond generates reactive intermediates that propagate into polysulfonamide backbones .
-
Applications : Polymers exhibit thermal stability up to 250°C, with potential use in flame-retardant materials.
Redox Reactions
The sulfone group participates in redox processes:
-
Reduction : Sodium borohydride (NaBH₄) in THF reduces the sulfone to a sulfide, though yields are low (<30%) due to competing ester reduction .
-
Oxidation : Stable under mild oxidizing agents (e.g., H₂O₂), but strong oxidizers (e.g., KMnO₄) degrade the isothiazolidinyl ring.
Cross-Coupling Reactions
Scientific Research Applications
Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate exerts its effects involves interactions with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with proteins, altering their structure and function .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Selected Benzoate Derivatives
| Property | This compound | Methyl 4-(Trifluoromethyl)benzoate | Methyl 4-(Bromomethyl)benzoate |
|---|---|---|---|
| Substituent Position | Meta | Para | Para |
| Key Functional Group | Sulfonated isothiazolidine | Trifluoromethyl | Bromomethyl |
| Electron Effect | Strong electron-withdrawing | Moderate electron-withdrawing | Weak electron-withdrawing |
| Thermal Stability | High (sulfone group) | Moderate | Low (Br susceptible to elimination) |
| Potential Use | Catalysis, bioactive molecules | Fluorinated compounds | Synthetic intermediates |
Biological Activity
Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by the presence of a dioxido-isothiazolidine moiety. The structure can be represented as follows:
This compound exhibits unique properties that make it suitable for various biological applications, particularly in modulating lipid metabolism and exhibiting anti-inflammatory effects.
Lipid Metabolism Modulation
Research indicates that derivatives of this compound can modulate the activity of stearoyl-CoA desaturase (SCD), an enzyme critical in lipid metabolism. Compounds that inhibit SCD activity have shown promise in treating metabolic disorders such as dyslipidemia and obesity .
Table 1: Effects on Lipid Metabolism
| Compound | SCD Inhibition (%) | Application Area |
|---|---|---|
| This compound | 70% | Dyslipidemia treatment |
| Other Analogues | Varies | Various metabolic disorders |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit key inflammatory pathways, which may be beneficial in conditions such as arthritis and other inflammatory diseases. The mechanism involves the downregulation of pro-inflammatory cytokines and modulation of the NF-kB pathway .
Case Study: Anti-inflammatory Effects
In a controlled study, this compound demonstrated a significant reduction in inflammation markers in animal models. The results indicated a decrease in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent .
The biological activity of this compound can be attributed to several mechanisms:
- SCD Inhibition : By inhibiting SCD, the compound reduces the synthesis of unsaturated fatty acids from saturated precursors, leading to altered lipid profiles.
- Cytokine Modulation : It affects the signaling pathways involved in inflammation, particularly through the inhibition of NF-kB activation.
- Antioxidant Properties : The compound may also exhibit antioxidant activity, contributing to its protective effects against oxidative stress-related damage .
Research Findings
Recent studies have focused on the optimization of this compound's structure to enhance its biological efficacy. For instance, modifications to the isothiazolidine ring have resulted in increased potency against specific biological targets.
Table 2: Structure-Activity Relationship (SAR)
| Structural Modification | Biological Activity | Observations |
|---|---|---|
| Hydroxyl Group Addition | Increased anti-inflammatory activity | Enhances solubility |
| Alkyl Chain Variation | Altered lipid metabolism effect | Changes binding affinity |
Q & A
Basic: What are the recommended synthetic routes for Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves coupling reactions between substituted benzoate esters and isothiazolidine derivatives. A common approach includes:
- Step 1: Activation of the benzoate methyl ester at the 3-position using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce functional groups .
- Step 2: Cyclization with sulfonamide or sulfur-containing precursors to form the 1,1-dioxido-isothiazolidinyl moiety. Boc-protected intermediates (e.g., 3-(Boc-aminomethyl)piperidine) may enhance regioselectivity .
- Optimization Tips:
- Use high-resolution mass spectrometry (HRMS) and NMR to monitor intermediate purity.
- Adjust solvent polarity (e.g., DMF vs. THF) and temperature to minimize side reactions.
Example Reaction Table:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Pd(OAc)₂, DMF, 80°C | 65 | 92% |
| 2 | NaH, THF, 0°C→RT | 78 | 95% |
Basic: How should researchers characterize the structural purity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Confirm substituent positions and absence of regioisomers (e.g., benzoate vs. isothiazolidinyl proton shifts).
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).
- X-ray Crystallography: For unambiguous confirmation, use SHELXL for refinement .
- Infrared (IR) Spectroscopy: Detect characteristic S=O stretches (~1350 cm⁻¹) from the dioxido group .
Advanced: How can crystallographic data resolve contradictions in spectroscopic assignments?
Methodological Answer:
Discrepancies between NMR and computational predictions often arise from dynamic effects (e.g., rotamers). To resolve these:
- Single-Crystal X-ray Diffraction (SCXRD): Generate a structural model using SHELX programs to define bond angles/rotational conformers .
- Density Functional Theory (DFT): Compare experimental and calculated NMR chemical shifts (e.g., using Gaussian or ORCA).
- Case Study: A 2020 study resolved conflicting NOE data for a thiazolidinyl derivative via SCXRD, revealing a non-planar isothiazolidine ring .
Advanced: What strategies are effective for studying the biological activity of this compound?
Methodological Answer:
Focus on mechanism-driven assays:
- Kinase Inhibition: Use fluorescence polarization assays to screen against CDK1/GSK3β, leveraging structural similarity to thiazolidin-4-one kinase inhibitors .
- Antimicrobial Activity:
- MIC Assays: Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth.
- Time-Kill Curves: Determine bactericidal vs. bacteriostatic effects.
- Cytotoxicity: Employ MTT assays on human cell lines (e.g., HEK293) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
